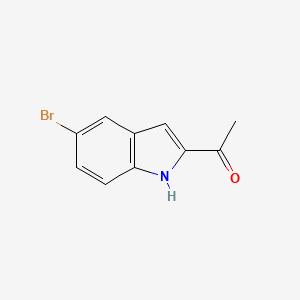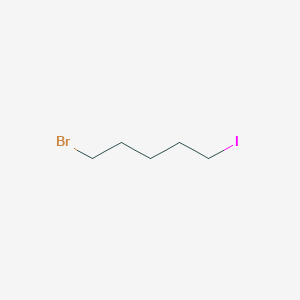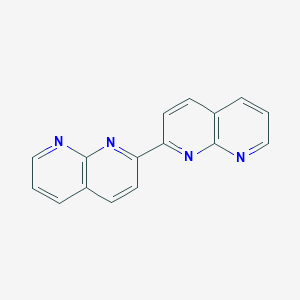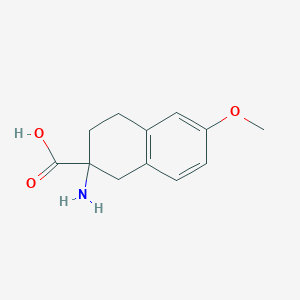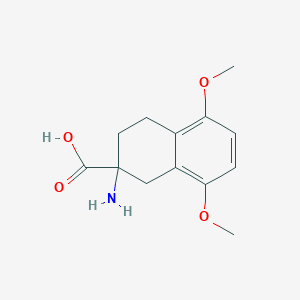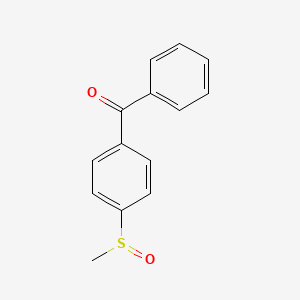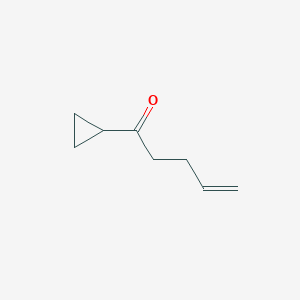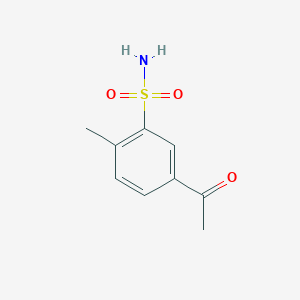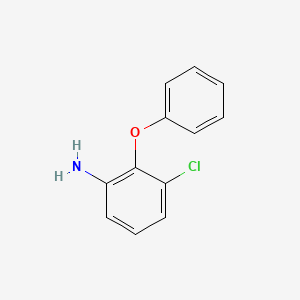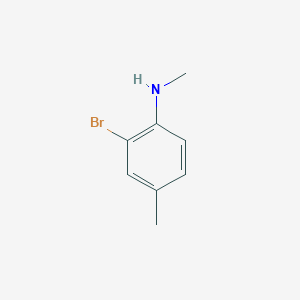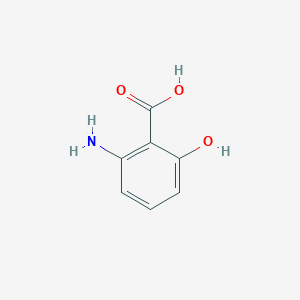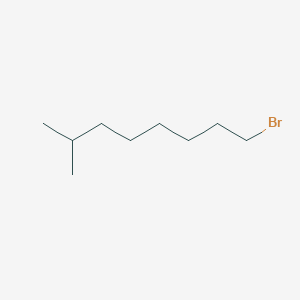
1-溴-7-甲基辛烷
描述
1-Bromo-7-methyloctane, also known as 1-bromoheptane, is an organic compound with the molecular formula C7H15Br. It is a colorless liquid with a pungent odor. It is a brominated hydrocarbon and is used as an intermediate in the production of other chemicals. It is also used as a solvent in some industrial applications.
科学研究应用
高度取代碳环合成
研究人员探索了溴化合物在合成高度取代碳环中的应用。一项研究展示了K(2)CO(3)介导的反应,涉及7-溴-2-庚烯酸酯(与1-溴-7-甲基辛烷在结构上相似)与活性亚甲基化合物的反应,从而创建环己烷衍生物 (Tong et al., 2012)。
生物活性筛选
另一项研究合成了新型N-(α-溴酰基)-α-氨基酯,这些化合物在结构上与1-溴-7-甲基辛烷相关。他们对这些化合物进行了细胞毒性、抗炎和抗菌活性的研究 (Yancheva et al., 2015)。
聚合物/富勒烯太阳能电池
溴苯,一种与1-溴-7-甲基辛烷相关的化合物,被用作聚合物/富勒烯太阳能电池中氯苯的替代溶剂。研究发现使用溴苯可以显著提高性能,表明在太阳能电池技术中具有潜在应用 (Huang et al., 2014)。
重金属检测的微萃取
1-溴-3-甲基丁烷,类似于1-溴-7-甲基辛烷,被用作液-液微萃取方法中的低毒溶剂,用于水样中重金属的富集和测定,展示了其在环境分析中的潜力 (Peng et al., 2016)。
生物燃料的抗爆性能
一项研究调查了从微生物代谢产生的生物燃料的抗爆性能,包括与1-溴-7-甲基辛烷在结构上相关的化合物。这些生物燃料显示出作为火花点火发动机燃料添加剂的潜力 (Mack et al., 2014)。
抗食管癌活性
从海藻中分离出的与1-溴-7-甲基辛烷在结构上相关的卤代萜类化合物对食管癌细胞系表现出显著的细胞毒性作用。这表明在癌症治疗中具有潜在应用 (Antunes et al., 2011)。
核Overhauser效应NMR光谱
使用一维选择性核Overhauser效应NMR光谱对绿色化学合成中涉及与1-溴-7-甲基辛烷类似的溴化合物的产物进行表征 (Hopson et al., 2018)。
便捷获取双环丙基衍生物
1-溴-1-环丙基环丙烷,一种与1-溴-7-甲基辛烷相似的化合物,被用于合成各种双环丙基衍生物,展示了其在有机合成中的用途 (Meijere et al., 2010)。
抗氧化活性
从海藻中分离出的结构类似于1-溴-7-甲基辛烷的卤代萜类化合物显示出显著的抗氧化活性,表明其在健康相关应用中的潜力 (Shapumba et al., 2017)。
振动分析
对1-溴辛烷进行振动分析,与1-溴-7-甲基辛烷密切相关,旨在了解其分子性质,突显其在光谱研究中的重要性 (Singh et al., 2010)。
离子液体合成
研究了涉及1-溴辛烷反应的离子液体的合成,显示了该化合物在生产用于各种应用的离子液体中的相关性 (Hu et al., 2010)。
作用机制
Target of Action
1-Bromo-7-methyloctane is a halogenoalkane, a class of compounds that primarily undergo nucleophilic substitution or elimination reactions . The primary targets of these reactions are the carbon atoms bonded to the halogen (bromine in this case).
Mode of Action
Halogenoalkanes like 1-Bromo-7-methyloctane can undergo two types of nucleophilic substitution reactions: SN1 and SN2 . In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the halogen from the opposite side, displacing the halogen in a single concerted step. In an SN1 reaction, the halogen first leaves, forming a carbocation intermediate, which is then attacked by the nucleophile . The exact mechanism (SN1 or SN2) depends on factors like the structure of the halogenoalkane and the type of nucleophile .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-7-methyloctane would depend on the specific nucleophile involved in the reaction. For instance, if water is the nucleophile, the product would be an alcohol . This could potentially affect pathways where the alcohol or halogenoalkane is a substrate or product.
Result of Action
The result of 1-Bromo-7-methyloctane’s action would be the formation of a new compound, where the bromine atom has been replaced by a nucleophile . This could potentially lead to various molecular and cellular effects, depending on the identity of the nucleophile and the biological context.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action of 1-Bromo-7-methyloctane. For example, the rate of nucleophilic substitution reactions can be affected by the temperature and the concentration of the nucleophile . Additionally, certain chemicals could potentially react with 1-Bromo-7-methyloctane, altering its reactivity .
属性
IUPAC Name |
1-bromo-7-methyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-9(2)7-5-3-4-6-8-10/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBUXWGBTVZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545531 | |
| Record name | 1-Bromo-7-methyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54088-99-2 | |
| Record name | 1-Bromo-7-methyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


